2-Chlorobenzoyl cyanide
Overview
Description
2-Chlorobenzoyl cyanide: is an organic compound with the molecular formula C8H4ClNO . It is a derivative of benzoyl cyanide where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl cyanide can be synthesized through the reaction of 2-chlorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylbenzene. The reaction is typically catalyzed by zinc iodide and tetrabutylammonium chloride, which help to avoid the formation of dimer impurities and improve the yield and purity of the product .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be safe and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzoyl cyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium cyanide or sodium cyanide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of chlorobenzoic acid.
Reduction: Formation of chlorobenzyl alcohol.
Scientific Research Applications
2-Chlorobenzoyl cyanide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chlorobenzoyl cyanide involves its reactivity with nucleophiles and electrophiles. The compound can act as a source of the cyanide group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
- Benzoyl cyanide
- 2-Chlorobenzyl cyanide
- 2-Chlorobenzonitrile
Comparison: 2-Chlorobenzoyl cyanide is unique due to the presence of both a cyanide group and a chlorine atom on the benzene ring. This combination of functional groups makes it more reactive compared to benzoyl cyanide and 2-chlorobenzonitrile. The presence of the chlorine atom also influences the compound’s reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-chlorobenzoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCRNASRVPZKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393418 | |
Record name | 2-chlorobenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35022-42-5 | |
Record name | 2-chlorobenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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